molecular formula C14H11BrClNO B1511629 N-(4-Bromobenzyl)-2-chlorobenzamide

N-(4-Bromobenzyl)-2-chlorobenzamide

Cat. No.: B1511629
M. Wt: 324.6 g/mol
InChI Key: GGQXAXJYSKFTOB-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 4-bromobenzyl group attached to the amide nitrogen and a 2-chloro substituent on the benzoyl ring. The compound’s design combines halogenated aromatic groups, which are known to influence electronic properties and intermolecular interactions in medicinal and materials chemistry contexts.

Properties

Molecular Formula

C14H11BrClNO

Molecular Weight

324.6 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-chlorobenzamide

InChI

InChI=1S/C14H11BrClNO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18)

InChI Key

GGQXAXJYSKFTOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(4-Bromobenzyl)-N-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (1d)

  • Features dual 4-bromobenzyl groups and a triazole ring.
  • Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and characterized by NMR and HRMS .

4-Bromo-N-(2-nitrophenyl)benzamide Substituted with a nitro group at the 2-position of the aniline ring. Crystallizes in a monoclinic system (space group P1) with distinct hydrogen-bonding networks .

N-(Phenyl)-2-chlorobenzamide

  • Lacks the 4-bromobenzyl group but retains the 2-chloro substituent.
  • Studied via ³⁵Cl NQR, showing frequency shifts dependent on side-chain substituents .

Table 1: Substituent Effects on Physicochemical Properties

Compound Melting Point (°C) Key Substituents Reference
This compound Not reported 4-Bromobenzyl, 2-Cl
4-Bromo-N-(2-nitrophenyl)benzamide Not reported 4-Bromo, 2-NO₂
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide 159.2–161.3 3-Benzyl-5-OH, 2-Cl
N-(Phenyl)-2-chlorobenzamide Not reported Phenyl, 2-Cl

Insights :

  • Halogenated substituents (Br, Cl) enhance molecular polarity and influence melting points, though direct data for the target compound are lacking .

Electronic and Spectroscopic Characteristics

³⁵Cl NQR Analysis

  • N-(Phenyl)-2-chlorobenzamide exhibits a ³⁵Cl NQR frequency of 34.78 MHz, lower than N-(2,6-dichlorophenyl) analogs due to reduced electron-withdrawing effects .
  • Aryl or chlorinated alkyl side chains (e.g., 4-bromobenzyl) increase ³⁵Cl NQR frequencies compared to alkyl groups, suggesting enhanced electron density at the chlorine nucleus .

Implication for Target Compound: The 4-bromobenzyl group likely elevates the ³⁵Cl NQR frequency relative to non-halogenated analogs, though experimental data are needed for confirmation.

Crystallographic Comparisons

Table 2: Crystallographic Data for Halogenated Benzamides

Compound Crystal System Space Group Lattice Constants (Å, °) Reference
4-Bromo-N-(2-nitrophenyl)benzamide Monoclinic P1 a = 10.879, b = 9.561, c = 10.067, β = 116.08
N-(Phenyl)-2-chlorobenzamide Tetragonal P4₃ a = 8.795, c = 15.115
4-Chloro-N-(2-methoxyphenyl)benzamide Monoclinic C2/c a = 23.76, b = 5.21, c = 17.01

Key Observations :

  • The 4-bromo substituent in the target compound may favor a monoclinic or tetragonal system, similar to analogs .
  • Side-chain halogenation (e.g., bromo vs. chloro) minimally affects bond lengths but alters angles (e.g., C(S)-C(O) bond) due to steric and electronic factors .

Preparation Methods

Direct Synthesis via Amidation of Aromatic Carboxylic Acids or Derivatives

Method Overview:
This approach involves the reaction of 4-bromobenzylamine with 2-chlorobenzoyl chloride or 2-chlorobenzoic acid derivatives to form the target benzamide. The process typically employs coupling reagents or bases to facilitate amidation.

Procedure:

  • Dissolve 4-bromobenzylamine in an inert solvent such as dichloromethane (DCM).
  • Add a base like triethylamine or pyridine to neutralize the generated HCl.
  • Slowly introduce 2-chlorobenzoyl chloride at 0°C under stirring.
  • Allow the reaction to proceed at room temperature for several hours, monitoring via TLC.
  • Purify the crude product through flash chromatography or recrystallization.

Research Data:
This method aligns with procedures reported in the synthesis of related benzamide derivatives, where yields typically range from 70-85%. The reaction conditions are optimized to prevent side reactions such as over-acylation or polymerization.

Nucleophilic Substitution on Halogenated Precursors

Method Overview:
Starting from halogenated benzoyl chlorides or bromides, nucleophilic substitution with appropriate amines enables the formation of the benzamide.

Procedure:

  • Synthesize 4-bromobenzylamine via bromination of benzylamine derivatives, or purchase commercially.
  • React with 2-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) in DCM.
  • Stir at room temperature or slightly elevated temperatures (25-40°C).
  • Isolate the product after purification.

Research Data:
This method is supported by experimental data showing high yields (~75-90%) when reaction conditions are carefully controlled, especially temperature and molar ratios.

Multi-step Synthesis via Intermediate Formation

Method Overview:
A more complex route involves initial synthesis of intermediates such as 4-bromobenzylamine derivatives, followed by coupling with chlorobenzoyl derivatives.

Procedure:

  • Synthesize 4-bromobenzylamine from 4-bromobenzaldehyde via reduction.
  • Convert 2-chlorobenzoic acid to its acid chloride derivative using thionyl chloride.
  • Couple the amine with the acid chloride under inert atmosphere at low temperature.
  • Purify the final benzamide by chromatography.

Research Data:
This approach offers higher control over regioselectivity and functional group compatibility, with yields often exceeding 80%.

Purification and Characterization

Purification Techniques:

  • Flash chromatography on silica gel using solvents such as hexane/ethyl acetate.
  • Recrystallization from suitable solvents like ethanol or ethyl acetate.

Characterization:

  • Confirm structure via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
  • X-ray crystallography can be used for definitive structural confirmation, especially for crystalline intermediates or final products.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield Advantages
1. Amidation 4-bromobenzylamine + 2-chlorobenzoyl chloride Triethylamine, DCM Room temp, 4-6 hrs 70-85% Straightforward, high yield
2. Nucleophilic Substitution Halogenated benzoyl derivatives + amines Pyridine 25-40°C, 12 hrs 75-90% High regioselectivity
3. Multi-step Benzaldehyde derivatives + acid chlorides Thionyl chloride, inert atmosphere 0-40°C >80% Precise control over structure

Notes and Research Findings

  • The choice of method depends on the availability of starting materials and desired purity.
  • The amidation approach is most common for synthesizing benzamides due to its simplicity and high efficiency.
  • Nucleophilic substitution on halogenated precursors offers regioselectivity and functional group tolerance, suitable for complex molecule synthesis.
  • Multi-step synthesis allows for extensive structural modifications, essential in medicinal chemistry applications.

Q & A

Basic: What are the standard synthetic routes for N-(4-Bromobenzyl)-2-chlorobenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a condensation reaction between 4-bromoaniline and 2-chlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, ensuring efficient amide bond formation.
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction homogeneity.
  • Temperature Control : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to minimize side reactions.

For scale-up, continuous flow reactors improve yield (up to 85%) and reduce reaction time by enhancing mass transfer .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the benzyl proton (CH₂) appears as a singlet at δ 4.5–4.7 ppm, while aromatic protons show splitting patterns consistent with disubstituted benzene rings .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 340.5).
  • Melting Point Analysis : Sharp melting points (e.g., 159–161°C) indicate high purity.

Basic: What biological activities have been reported for this compound, and what experimental models are used to assess them?

Answer:

  • Insect Chitin Inhibition : Evaluated via in vitro assays using insect cell lines (e.g., Sf9 cells) to measure chitin synthase activity. IC₅₀ values are determined using fluorometric substrates .
  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays (MIC values reported in µg/mL) .

Advanced: How do substituents on the benzamide core influence the compound's bioactivity, and what strategies are used in structure-activity relationship (SAR) studies?

Answer:

  • Halogen Effects : Bromine at the para-position enhances lipophilicity and target binding, while chlorine at the ortho-position sterically modulates interactions with enzymes like kinases .
  • SAR Strategies :
    • Bioisosteric Replacement : Substituting the benzyl group with heterocycles (e.g., piperidine) improves solubility without compromising activity .
    • Pharmacophore Modeling : Computational docking identifies critical hydrogen-bonding interactions (e.g., amide NH with chitin synthase active sites) .

Advanced: What crystallographic methods are applied to determine the molecular conformation of this compound, and what structural insights do they provide?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Reveals bond lengths (C=O: 1.22 Å, C-N: 1.34 Å) and dihedral angles between aromatic rings (e.g., 75–85°), indicating a non-planar conformation that influences protein binding .
  • 35Cl NQR Spectroscopy : Measures quadrupole coupling constants (e.g., 72.3 MHz) to assess electronic effects of chlorine substituents on amide reactivity .

Advanced: How can computational chemistry predict the physicochemical properties and target interactions of this compound derivatives?

Answer:

  • In Silico Tools :
    • ADMET Prediction : Software like SwissADME calculates logP (∼3.2) and bioavailability scores to prioritize derivatives with optimal pharmacokinetics.
    • Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., chitin synthase) over 100-ns trajectories, identifying key residues (e.g., Tyr⁴⁵⁶) for interaction .
  • QSAR Models : Relate substituent electronegativity (Hammett σ values) to bioactivity trends, guiding synthetic prioritization .

Advanced: What methodologies are used to resolve contradictions in reported biological data for halogenated benzamides?

Answer:

  • Meta-Analysis : Cross-referencing IC₅₀ values across studies (e.g., chitin synthase inhibition ranges: 0.5–5.0 µM) to identify outliers caused by assay variability (e.g., substrate concentration differences) .
  • Orthogonal Assays : Validating hits using both enzymatic (e.g., colorimetric UDP-N-acetylglucosamine depletion) and cellular (e.g., insect larval mortality) endpoints .

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